molecular formula C17H15NO2 B3301552 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid CAS No. 910467-93-5

4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid

Cat. No.: B3301552
CAS No.: 910467-93-5
M. Wt: 265.31 g/mol
InChI Key: MIIJNMCYFPMFJT-UHFFFAOYSA-N
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Description

Contextualization of Arylethynyl Carboxylic Acid Frameworks in Contemporary Chemical Research

Arylethynyl carboxylic acid frameworks represent a pivotal class of organic molecules in modern materials science and organic chemistry. These structures are characterized by an acetylene (B1199291) (ethynyl) unit connecting an aromatic (aryl) ring and a carboxylic acid group. This arrangement creates a rigid, linear molecular scaffold with a highly conjugated π-electron system.

The significance of these frameworks lies in their modularity and tunable electronic properties. The rigid ethynyl (B1212043) linker ensures effective electronic communication between the aryl substituent and the carboxylic acid terminus. This feature is crucial for applications in molecular electronics, where efficient charge transport is paramount. The carboxylic acid group is particularly valuable as it can serve multiple roles: it acts as a strong electron-accepting unit, a versatile handle for further chemical modifications, and an effective anchoring group for binding to metal oxide surfaces, a property extensively utilized in dye-sensitized solar cells (DSSCs).

Researchers are actively exploring arylethynyl carboxylic acid derivatives for a range of applications, including organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and molecular sensors. nbinno.comnih.gov The ability to systematically modify the aryl portion of the molecule allows for fine-tuning of the photophysical and electronic properties, making this class of compounds a fertile ground for the development of novel functional materials.

Fundamental Principles of Donor-Acceptor Chromophores and Extended π-Conjugated Systems

The electronic and optical properties of 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid are best understood through the lens of donor-acceptor (D-A) theory and the principles of extended π-conjugation. A D-A chromophore is a molecule that contains an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) connected by a π-conjugated bridge.

In the case of the title compound, the dimethylamino group (-N(CH₃)₂) serves as a potent electron donor, while the benzoic acid group (-C₆H₄-COOH) functions as the electron acceptor. The phenylethynyl bridge acts as the π-system that facilitates electronic communication between the donor and acceptor.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-A systems, the HOMO is typically localized on the donor moiety, and the LUMO is localized on the acceptor moiety. This results in an intramolecular charge transfer (ICT) from the donor to the acceptor in the excited state. This ICT is a key feature that gives rise to the molecule's characteristic optical and electronic properties, including strong absorption in the visible region of the electromagnetic spectrum and significant nonlinear optical responses.

The extended π-conjugated system provided by the phenyl and ethynyl groups is crucial for delocalizing the electron density across the molecule. This delocalization lowers the HOMO-LUMO energy gap, which corresponds to a redshift (shift to longer wavelengths) in the absorption spectrum. The rigidity of the ethynyl linker helps to maintain a planar geometry, which maximizes the overlap of p-orbitals and enhances the efficiency of the ICT process. The properties of such systems can be highly sensitive to their environment, a phenomenon known as solvatochromism, where the color of a solution changes with the polarity of the solvent. researchgate.netrsc.orgnih.gov

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound and structurally similar molecules has primarily focused on their application in optoelectronic devices and as functional dyes. The inherent D-π-A structure makes it a prime candidate for several advanced technological fields.

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer characteristic of push-pull molecules like this compound makes them highly promising for NLO applications. nih.govmdpi.com NLO materials can alter the properties of light, such as its frequency, and are essential for technologies like optical data storage, telecommunications, and optical switching. frontiersin.org The large change in dipole moment between the ground and excited states in these molecules leads to high molecular hyperpolarizabilities (β), a key figure of merit for second-order NLO materials. Research focuses on designing molecules with even larger NLO responses by optimizing the donor and acceptor strengths and the nature of the conjugated bridge. nih.gov

Molecular Probes and Sensors: The sensitivity of the photophysical properties of D-π-A molecules to their local environment makes them suitable for use as molecular probes. For instance, changes in solvent polarity can induce shifts in their fluorescence emission, allowing them to report on the polarity of their surroundings. While research on the specific use of this compound as a sensor is less documented, analogous structures are widely explored for sensing applications, including viscosity and pH sensing.

Below is a table summarizing the key properties of the subject compound.

PropertyValue
IUPAC Name This compound
CAS Number 910467-93-5
Molecular Formula C₁₇H₁₅NO₂
Molecular Weight 265.31 g/mol

Data sourced from commercially available information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[4-(dimethylamino)phenyl]ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(10-6-13)17(19)20/h5-12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIJNMCYFPMFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229591
Record name 4-[2-[4-(Dimethylamino)phenyl]ethynyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910467-93-5
Record name 4-[2-[4-(Dimethylamino)phenyl]ethynyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910467-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[4-(Dimethylamino)phenyl]ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Dimethylamino Phenyl Ethynyl Benzoic Acid and Its Advanced Derivatives

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The synthesis of 4-((4-(dimethylamino)phenyl)ethynyl)benzoic acid and its derivatives heavily relies on these powerful methodologies, particularly the Sonogashira coupling reaction.

Sonogashira Coupling Reactions for Ethynyl (B1212043) Linkage Formation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. rsc.org The key transformation in the synthesis of the target molecule involves the coupling of a 4-halobenzoic acid derivative with 4-ethynyl-N,N-dimethylaniline.

The general reaction scheme is as follows:

Sonogashira Coupling Reaction Scheme

Image depicting the general Sonogashira coupling reaction between a 4-halobenzoic acid and 4-ethynyl-N,N-dimethylaniline to form this compound.

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, leading to the formation of the desired coupled product. rsc.org

Optimization of Catalytic Systems and Reaction Parameters

The efficiency and yield of the Sonogashira coupling for the synthesis of this compound are highly dependent on the careful optimization of the catalytic system and various reaction parameters.

Catalytic Systems:

Palladium Catalysts: A variety of palladium sources can be employed, with common choices being Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of palladium precursor can influence reaction rates and catalyst stability.

Copper Co-catalysts: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. rsc.org Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper, such as the formation of alkyne homocoupling byproducts.

Ligands: The ligands coordinated to the palladium center play a crucial role in the catalytic activity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. The electronic and steric properties of the ligand can be tuned to enhance the catalytic efficiency. For instance, electron-rich and bulky phosphine ligands can promote the oxidative addition step and improve catalyst turnover.

Reaction Parameters:

Base: A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Amine bases, such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPEA), are frequently used and can also serve as the solvent. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reagents. Common solvents for Sonogashira couplings include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile. The reaction can also be performed in aqueous media under certain conditions, which aligns with the principles of green chemistry.

Temperature: Sonogashira reactions are often carried out at room temperature or with gentle heating. The optimal temperature depends on the reactivity of the specific substrates and the catalyst system used.

Interactive Data Table: Optimization of Sonogashira Reaction Parameters
ParameterVariationEffect on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Affects catalyst stability and activity.
Copper Co-catalyst CuIPromotes alkyne activation; can lead to homocoupling.
Ligand PPh₃, Buchwald ligandsInfluences reaction rate and efficiency.
Base NEt₃, K₂CO₃, Cs₂CO₃Neutralizes acid byproduct and deprotonates alkyne.
Solvent THF, DMF, Acetonitrile, WaterAffects solubility and reaction kinetics.
Temperature Room Temperature to RefluxInfluences reaction rate and side reactions.

Multistep Organic Synthesis of Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors: a suitable 4-halobenzoic acid and 4-ethynyl-N,N-dimethylaniline.

The synthesis of 4-iodobenzoic acid is a common choice for the aryl halide component due to the high reactivity of the carbon-iodine bond in oxidative addition. A standard laboratory preparation involves the oxidation of p-iodotoluene using a strong oxidizing agent like potassium permanganate. acs.org

The preparation of 4-ethynyl-N,N-dimethylaniline can be achieved through several synthetic routes. One reported method involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide (B78521) in toluene. thalesnano.com This precursor is a crucial building block, and its purity is vital for the success of the subsequent coupling reaction. The use of 4-ethynyl-N,N-dimethylaniline in Sonogashira couplings to synthesize derivatives like 2,5-Bis((4-(dimethylamino)phenyl)ethynyl)morpholinebenzamide has been documented, demonstrating its utility in forming complex molecules.

Scalable and Sustainable Synthetic Approaches for this compound

For practical applications, the development of scalable and sustainable synthetic methods is of paramount importance. This involves considering factors such as atom economy, waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents.

Scalable Synthesis:

Transitioning from laboratory-scale synthesis to larger-scale production requires robust and reproducible procedures. Key considerations for scalability include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for cost-effectiveness. High-turnover catalyst systems are highly desirable.

Purification: Developing non-chromatographic purification methods, such as crystallization, simplifies the workup process and is more amenable to large-scale operations.

Flow Chemistry: Continuous flow reactors offer significant advantages for scaling up Sonogashira reactions. They allow for precise control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity in shorter reaction times. nih.gov The use of packed-bed reactors with immobilized catalysts further enhances the scalability and sustainability by allowing for catalyst recycling.

Sustainable Approaches:

Green chemistry principles can be integrated into the synthesis of this compound in several ways:

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key aspect of sustainable synthesis. Sonogashira reactions have been successfully performed in aqueous media.

Heterogeneous Catalysis: The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies catalyst recovery and reuse, reducing waste and cost. Palladium nanoparticles supported on various materials are effective catalysts for Sonogashira couplings.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and shorter reaction times reduces energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. The Sonogashira reaction itself has good atom economy.

By integrating these scalable and sustainable practices, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Electronic Absorption and Emission Spectroscopy for Charge Transfer State Analysis

The electronic spectra of D-π-A molecules like 4-((4-(dimethylamino)phenyl)ethynyl)benzoic acid are dominated by a strong, broad absorption band in the UV-visible region. This band is attributed to the π-π* electronic transition, which has significant intramolecular charge transfer (ICT) character. rsc.org Upon absorption of a photon, electron density is "pushed" from the dimethylamino donor, across the ethynyl (B1212043) bridge, to the benzoic acid acceptor. nih.gov This creates a highly polar excited state with a much larger dipole moment than the ground state. The subsequent relaxation from this ICT state via fluorescence is highly sensitive to the surrounding environment.

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. nih.gov D-π-A compounds with strong ICT characteristics, such as the title compound, are known to exhibit pronounced positive solvatochromism, particularly in their fluorescence spectra. nih.govrsc.orgrsc.org

As solvent polarity increases, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. This differential solvation leads to a progressive red-shift (bathochromic shift) in the fluorescence emission maximum (λem) with increasing solvent polarity. rsc.org The absorption maximum (λabs) is typically less affected, resulting in a dramatic increase in the Stokes shift (the energy difference between the absorption and emission maxima) in more polar solvents. This large Stokes shift is a hallmark of significant structural and electronic rearrangement in the excited state. researchgate.net

While specific experimental data for this compound is not widely published, the expected photophysical behavior can be illustrated by closely related D-π-A molecules. For instance, similar systems show a marked bathochromic shift in emission when moving from nonpolar solvents like cyclohexane (B81311) to polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.org

Table 1: Representative Solvatochromic Data for a Generic Donor-π-Acceptor Tolane

SolventPolarity Function (Δf)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
n-Hexane~0.00~350~400~3580
Toluene~0.01~355~425~4600
THF~0.21~360~480~6940
Acetonitrile~0.31~362~530~8700
DMSO~0.26~365~550~9350

This data is representative of the class of molecules and illustrates the expected trend. Polarity function (Δf) is a measure of solvent polarity.

Time-resolved spectroscopic techniques, such as transient absorption and fluorescence upconversion, provide critical insights into the dynamic processes that occur immediately following photoexcitation. rsc.orgnih.gov For D-π-A systems, these studies reveal the timescale of ICT state formation, solvent relaxation, and subsequent decay pathways.

Upon excitation, the molecule is initially promoted to a Franck-Condon (FC) or locally excited (LE) state. In polar solvents, this state rapidly evolves into the more stable, charge-separated ICT state. This process, often accompanied by structural relaxations like the twisting of the dimethylamino group, can occur on an ultrafast timescale, from femtoseconds to a few picoseconds. rsc.orgrsc.org

Following the formation of the ICT state, solvent molecules reorient around the newly formed, larger dipole moment. This solvent relaxation process further stabilizes the excited state, leading to a time-dependent red-shift in the emission spectrum, and typically occurs on a picosecond timescale. ucf.edu The lifetime of the ICT state can vary from hundreds of picoseconds to several nanoseconds, influenced by solvent polarity and the efficiency of non-radiative decay pathways. In many donor-acceptor systems, transient absorption spectra show the decay of the LE state and the concurrent rise of a new absorption band corresponding to the ICT state, followed by its eventual decay. ucf.eduresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Conformational Insights

Vibrational spectroscopy provides a fingerprint of the molecule's structure, identifying key functional groups and shedding light on the electronic conjugation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid group will be prominent, with a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching vibration typically around 1680-1710 cm⁻¹. The presence of intermolecular hydrogen bonding in the solid state can broaden the O-H band and slightly lower the C=O frequency. The C≡C stretch of the internal alkyne is a key feature, expected as a sharp, medium-to-weak intensity band in the 2210-2230 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching modes occur in the 1450-1610 cm⁻¹ range. The C-N stretching of the dimethylamino group is expected around 1350 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for symmetric, non-polar bonds. The most intense peak in the Raman spectrum is often the symmetric C≡C stretching vibration of the ethynyl linker, which is expected to be very strong due to the high polarizability of the triple bond. researchgate.net The symmetric stretching of the aromatic rings would also give rise to strong Raman signals.

Table 2: Expected Characteristic Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm-1)Typical Intensity (IR)Typical Intensity (Raman)
O-H stretch (Carboxylic acid)2500-3300Strong, BroadWeak
Aromatic C-H stretch3000-3100MediumMedium
Aliphatic C-H stretch (N-CH3)2800-3000MediumMedium
C≡C stretch (Alkyne)2210-2230Weak-MediumVery Strong
C=O stretch (Carboxylic acid)1680-1710StrongMedium
Aromatic C=C stretch1450-1610Medium-StrongStrong
C-N stretch (Aromatic amine)1310-1360StrongWeak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Electronic Effects

NMR spectroscopy is indispensable for confirming the molecular structure and probing the electronic environment of each nucleus.

¹H NMR: The ¹H NMR spectrum provides a map of the proton environments. The six protons of the N(CH₃)₂ group are expected to appear as a sharp singlet around 3.0 ppm. chemicalbook.com The aromatic region (typically 6.5-8.5 ppm) will show two distinct AA'BB' spin systems for the two para-substituted phenyl rings. orgchemboulder.com The protons on the dimethylamino-substituted ring will be shifted upfield due to the strong electron-donating effect of the N(CH₃)₂ group, appearing around 6.7-7.4 ppm. Conversely, the protons on the benzoic acid ring will be shifted downfield due to the electron-withdrawing nature of the carboxyl group, likely appearing in the 7.5-8.1 ppm range. The carboxylic acid proton (COOH) is expected to be a broad singlet far downfield, typically above 12 ppm, though its visibility and position can depend on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the electronic environment of the carbon atoms. The methyl carbons of the N(CH₃)₂ group would appear upfield around 40 ppm. The two quaternary alkyne carbons (C≡C) are expected in the 85-95 ppm range. The aromatic carbons will resonate between ~110 and 155 ppm. The carbon attached to the nitrogen (C-N) will be significantly shielded compared to the other aromatic carbons, while the carbon attached to the carboxylic acid group (C-COOH) will be deshielded. The carbonyl carbon (C=O) of the carboxylic acid will be the most downfield signal, typically appearing around 167-170 ppm. pdx.edu

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The molecule is expected to be largely planar to maximize π-conjugation across the entire donor-bridge-acceptor system. The ethynyl linker imposes a linear geometry, holding the two aromatic rings in a coplanar or near-coplanar orientation.

A critical feature in the solid-state packing of benzoic acid derivatives is the formation of hydrogen-bonded dimers. It is highly probable that two molecules of this compound would associate via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer. These dimers would then pack into a crystalline lattice, likely stabilized by π-π stacking interactions between the electron-rich dimethylaminophenyl rings and the electron-poorer benzoic acid rings of adjacent dimers.

Table 3: List of Compound Names

Abbreviation/Generic NameFull Chemical Name
D-π-ADonor-π-Acceptor
ICTIntramolecular Charge Transfer
DMSODimethyl sulfoxide
THFTetrahydrofuran (B95107)
FT-IRFourier-Transform Infrared Spectroscopy
NMRNuclear Magnetic Resonance

Computational and Theoretical Investigations of 4 4 Dimethylamino Phenyl Ethynyl Benzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid, DFT calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the electron-donating portion of the molecule, which in this case is the dimethylamino-substituted phenyl ring. This region has the highest probability of donating an electron. Conversely, the LUMO is generally centered on the electron-accepting benzoic acid moiety, indicating its capacity to accept an electron. The spatial separation of these orbitals is a hallmark of "push-pull" systems and is fundamental to their charge-transfer properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap is indicative of a molecule that is more easily excitable, which can be advantageous for applications in optoelectronics. DFT calculations have shown that the introduction of the ethynyl (B1212043) linkage contributes to a reduction in the HOMO-LUMO gap compared to similar molecules without this bridge, thereby enhancing the intramolecular charge transfer.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -5.87
LUMO -2.41

Note: These values are representative and can vary depending on the specific functional and basis set used in the DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited-state properties. This is particularly important for understanding the absorption and emission of light, which are key processes in applications like dye-sensitized solar cells.

TD-DFT calculations can predict the electronic absorption spectrum of this compound. The calculations typically reveal a strong absorption band in the visible or near-ultraviolet region, which corresponds to the transition from the ground state to the first major excited state. This transition is often characterized as a HOMO-to-LUMO excitation with significant charge-transfer character. The dimethylamino group acts as the electron source and the benzoic acid as the electron sink upon photoexcitation.

Simulations of the absorption spectra can be compared with experimental data to validate the computational methodology. Furthermore, TD-DFT can provide information about other excited states, their energies, and their oscillator strengths, which determine the intensity of the corresponding spectral bands. This information is vital for designing molecules with tailored spectroscopic properties for specific applications.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and its tendency to aggregate in different environments.

In solution, the molecule's benzoic acid group can rotate relative to the phenylethynyl core. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. This is important because the relative orientation of the donor and acceptor units can influence the efficiency of intramolecular charge transfer.

Furthermore, MD simulations are instrumental in studying the aggregation behavior of these molecules, particularly on surfaces or in the solid state. The carboxylic acid group can form intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. Understanding these aggregation patterns is crucial, as they can significantly impact the material's bulk properties, such as its charge transport characteristics and optical response. Simulations can predict the structure and stability of these aggregates, guiding the design of materials with desired packing motifs.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. For this compound, NBO analysis can quantify the extent of intramolecular charge transfer and shed light on the molecule's stability.

NBO analysis can reveal the delocalization of electron density from the lone pair of the nitrogen atom in the dimethylamino group into the π-system of the aromatic rings and the ethynyl bridge. This delocalization is a key factor contributing to the stability of the molecule and the efficiency of the "push-pull" mechanism. The analysis can also highlight the interactions between the filled orbitals of the donor group and the empty orbitals of the acceptor group, providing a quantitative measure of the charge transfer.

By examining the NBOs, one can also assess the strength of the various bonds within the molecule and identify potential sites for chemical reactions. The insights gained from NBO analysis complement the information obtained from HOMO/LUMO analysis and provide a more nuanced understanding of the electronic interactions that govern the properties of this compound.

Applications of 4 4 Dimethylamino Phenyl Ethynyl Benzoic Acid in Functional Materials Science

Optoelectronic Device Development

The inherent donor-π-acceptor (D-π-A) framework of 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid is particularly well-suited for applications in optoelectronic devices, where charge separation and transport are critical processes.

Dye-Sensitized Solar Cells (DSSCs) as Photoactive Components

In the field of solar energy conversion, this compound and its derivatives are investigated as organic sensitizers in Dye-Sensitized Solar Cells (DSSCs). The operational principle of a DSSC relies on a dye molecule to absorb light and inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The carboxylic acid group of the molecule serves as an effective anchor, binding the dye to the TiO₂ surface, while the dimethylamino group acts as the electron donor.

The D-π-A structure facilitates intramolecular charge transfer upon photoexcitation, a crucial step for efficient electron injection. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) on similar p-N,N-(dimethylamino) benzoic acid derivatives have been conducted to evaluate their potential in DSSCs. researchgate.net These studies focus on parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, light-harvesting efficiency (LHE), and the driving force for electron injection (ΔG_inject). researchgate.net For a dye to be effective, its LUMO level must be higher than the conduction band of the semiconductor to ensure efficient electron injection, and its HOMO level must be lower than the redox potential of the electrolyte for efficient dye regeneration.

Research on various organic dyes with D-π-A frameworks has shown that modifications to the donor, π-bridge, and acceptor groups can significantly impact the power conversion efficiency (PCE) of DSSCs. For instance, dyes incorporating a dimethylamino donor have demonstrated high PCEs. nih.gov The design of new organic dyes often involves fine-tuning these components to optimize their optical and electrochemical properties for better solar cell performance.

ParameterDescriptionRelevance in DSSCs
HOMO Highest Occupied Molecular OrbitalEnergy level from which an electron is excited. Should be lower than the electrolyte's redox potential for dye regeneration.
LUMO Lowest Unoccupied Molecular OrbitalEnergy level to which an electron is excited. Should be higher than the semiconductor's conduction band for efficient electron injection.
Energy Gap (E_g) Difference between HOMO and LUMODetermines the absorption spectrum of the dye. A smaller gap allows for absorption of lower energy photons.
Light Harvesting Efficiency (LHE) The fraction of incident photons absorbed by the dyeA high LHE across the solar spectrum is desirable for high photocurrent generation.
Electron Injection Driving Force (ΔG_inject) Free energy change for electron injection from the dye's excited state to the semiconductor's conduction bandA negative and sufficiently large value is required for efficient electron injection.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Properties

The electroluminescent properties of materials with a D-π-A structure, similar to this compound, make them suitable for use in Organic Light-Emitting Diodes (OLEDs). In an OLED, the injection of electrons and holes from the electrodes leads to the formation of excitons within the organic layer, which then radiatively decay to emit light.

While specific studies on the direct application of this compound in OLEDs are not prevalent in the provided context, the fundamental properties of the molecule are relevant. The donor and acceptor moieties facilitate charge transport and influence the energy levels of the HOMO and LUMO, which are critical for efficient charge injection and recombination. The rigid π-conjugated system can contribute to high photoluminescence quantum yields, a desirable characteristic for emissive materials.

The performance of OLEDs is often evaluated based on several key metrics, including current efficiency (measured in cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). For instance, OLEDs using benzoic acid-treated PEDOT:PSS electrodes have shown a maximum current efficiency of 25.3 cd/A. nih.gov The design of OLEDs often involves a multilayer structure to optimize charge injection, transport, and recombination, leading to enhanced device performance. mdpi.com

MetricUnitDescription
Current Efficiency cd/ARatio of the luminance of the emitted light to the current density flowing through the device.
Power Efficiency lm/WRatio of the luminous flux to the input electrical power.
External Quantum Efficiency (EQE) %Ratio of the number of photons emitted from the device to the number of electrons injected.
Luminance cd/m²The intensity of light emitted from a given surface area in a particular direction.

Non-Linear Optical (NLO) Materials

The significant intramolecular charge transfer character of D-π-A molecules like this compound makes them promising candidates for non-linear optical (NLO) applications. NLO materials exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation and two-photon absorption.

Second-Harmonic Generation (SHG) Response and Chromophore Design

Second-harmonic generation is a second-order NLO process where two photons with the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is related to the first hyperpolarizability (β) of the molecule. Molecules with large β values typically possess a strong D-π-A character, a high degree of conjugation, and a large difference between their ground and excited state dipole moments.

The design of NLO chromophores often focuses on optimizing these molecular features. The dimethylamino group in this compound acts as a potent electron donor, while the benzoic acid serves as an acceptor. The rigid and highly polarizable phenyl-ethynyl bridge facilitates efficient charge transfer between the donor and acceptor, which is a key requirement for a large SHG response.

Two-Photon Absorption (TPA) Characteristics for Advanced Photonics

Two-photon absorption is a third-order NLO process where a molecule simultaneously absorbs two photons. This phenomenon is highly dependent on the intensity of the incident light and has applications in areas such as 3D microfabrication, optical data storage, and bio-imaging. The TPA cross-section (σ₂) is a measure of the efficiency of this process.

Molecules with a D-π-A-π-D or A-π-D-π-A structure often exhibit large TPA cross-sections. While this compound has a D-π-A structure, the principles of chromophore design for large TPA are similar to those for SHG, emphasizing strong intramolecular charge transfer and an extended π-conjugated system. The phenyl-ethynyl linker provides a conjugated pathway that can be readily modified to tune the TPA properties.

Molecular Probes and Chemosensors

The photophysical properties of this compound, particularly its fluorescence, can be sensitive to the local environment. This sensitivity can be exploited in the design of molecular probes and chemosensors. The interaction of the analyte with the donor or acceptor groups of the molecule can lead to changes in the fluorescence intensity, wavelength, or lifetime, providing a detectable signal.

For instance, the carboxylic acid group can interact with metal ions or other cationic species, while the dimethylamino group can act as a binding site for Lewis acids. These interactions can modulate the intramolecular charge transfer process, thereby altering the emissive properties of the molecule. This "turn-on" or "turn-off" fluorescence response upon binding to a specific analyte is the basis for its application as a chemosensor. The rigid structure of the molecule helps to minimize non-radiative decay pathways, which can lead to higher quantum yields and better sensor performance.

Design Principles for Fluorescence-Based Sensing Mechanisms

The function of this compound as a fluorescent sensor is rooted in its distinct molecular architecture, which is based on a Donor-π-Acceptor (D-π-A) framework. This design is fundamental to several photophysical mechanisms that allow for sensitive detection of external stimuli. nih.gov

The key components of its structure are:

The Donor (D): The dimethylamino group (-N(CH₃)₂) is a potent electron-donating moiety.

The π-Bridge (π): The phenylethynyl group provides a rigid, conjugated system that facilitates electronic communication between the donor and acceptor ends of the molecule.

The Acceptor (A): The benzoic acid group (-C₆H₄COOH) acts as both an electron-accepting unit and a potential binding or recognition site for analytes.

The primary mechanism governing the sensing behavior of such D-π-A dyes is Intramolecular Charge Transfer (ICT) . nih.gov Upon excitation with light, an electron is promoted from the electron-rich donor end to the electron-poor acceptor end through the π-bridge. nih.govmdpi.com This creates a charge-polarized excited state with a significantly larger dipole moment than the ground state. nih.gov

The fluorescence emission from this ICT state is highly sensitive to the molecule's local environment. rsc.orgacs.org Factors such as solvent polarity, pH, or the binding of a target analyte to the benzoic acid group can stabilize or destabilize this charge-separated state. acs.org Any interaction with the benzoic acid moiety can alter the electron-accepting nature of the group, which in turn modulates the energy of the ICT state and, consequently, the fluorescence emission properties (intensity, wavelength, and quantum yield). rsc.org

For instance, if an analyte binds to the carboxylic acid group, it can disrupt the ICT process, leading to a change in the fluorescence signal. This can manifest as:

"Turn-off" Sensing: The analyte binding enhances non-radiative decay pathways, causing a decrease or complete quenching of fluorescence.

"Turn-on" Sensing: The molecule might be initially non-fluorescent or weakly fluorescent, and binding to the analyte restricts molecular vibrations or blocks a quenching pathway, leading to a significant increase in fluorescence emission. researchgate.net

Ratiometric Sensing: The binding event causes a shift in the emission wavelength, allowing for detection by measuring the ratio of fluorescence intensities at two different wavelengths. This method is often more reliable as it can correct for variations in probe concentration or excitation intensity. scientific.net

Another potential mechanism is Photoinduced Electron Transfer (PET) . In a PET-based sensor, the recognition site (receptor) can quench the fluorophore's excitement through electron transfer. When an analyte binds to the receptor, it changes the receptor's redox potential, inhibiting the PET process and "turning on" the fluorescence. nih.gov The benzoic acid group in this compound can be chemically modified to incorporate specific receptors that operate via this mechanism.

The design of sensors using this compound relies on harnessing these photophysical principles. By modifying the donor, acceptor, or π-bridge, researchers can fine-tune the molecule's absorption and emission wavelengths, sensitivity, and selectivity for specific targets.

Sensing of Ions or Biological Analytes at a Molecular Level

The D-π-A structure of this compound, with its terminal carboxylic acid group, makes it an effective platform for the detection of various ions and potentially biological analytes. The carboxylic acid can act as a binding site, particularly for metal cations, or be functionalized to recognize other specific targets.

Ion Sensing: The carboxylic acid group can deprotonate to form a carboxylate anion (-COO⁻), which serves as an excellent chelating site for metal ions. The binding of a metal ion to the carboxylate alters the electronic properties of the acceptor end of the molecule. This change directly impacts the ICT process, resulting in a measurable change in the fluorescence output.

For example, the coordination of a paramagnetic metal ion, such as Cu²⁺ or Fe³⁺, often leads to fluorescence quenching through electron or energy transfer mechanisms. In contrast, binding with diamagnetic ions like Zn²⁺ or Ca²⁺ might lead to fluorescence enhancement ("turn-on" response) by creating a more rigid molecular structure that reduces non-radiative decay from molecular vibrations. While specific studies on this compound are not widely detailed in the provided search results, the behavior is well-established for structurally similar D-π-A carboxylate-functionalized dyes.

The table below illustrates hypothetical sensing parameters for ion detection based on the established principles of similar fluorescent probes.

AnalyteProposed MechanismFluorescence ChangeLimit of Detection (LOD)Solvent System
Cu²⁺ Chelation & QuenchingTurn-OffLow micromolar (µM)Aqueous Buffer/Organic Mix
Fe³⁺ Chelation & QuenchingTurn-OffLow micromolar (µM)Aqueous Buffer/Organic Mix
Zn²⁺ Chelation-Enhanced FluorescenceTurn-OnMid-nanomolar (nM)Aqueous Buffer/Organic Mix
H⁺ (pH) Protonation/DeprotonationRatiometric Shift/Intensity ChangepH 3-6 rangeAqueous Solution

Sensing of Biological Analytes: For the detection of biological analytes, the carboxylic acid group typically requires modification to create a more specific recognition site. This is often achieved by converting the carboxylic acid into an activated ester, such as an N-hydroxysuccinimide (NHS) ester. chemdad.com This activated form can then readily react with primary amine groups found in biological molecules like proteins and peptides to form stable amide bonds. chemdad.com

A derivative, 4-((4-(dimethylamino)phenyl)azo)benzoic acid, succinimidyl ester (DABCYL-SE), which shares a similar donor-acceptor structure but with an azo-linkage instead of an ethynyl (B1212043) one, is widely used as a non-fluorescent quencher. chemdad.comfishersci.com It effectively quenches the fluorescence of a nearby donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based biosensors. fishersci.com When the biosensor interacts with its target (e.g., an enzyme cleaving a peptide), the DABCYL is separated from the donor dye, restoring fluorescence.

Following this principle, this compound could be used as a fluorescent label. After conjugation to a biomolecule, changes in the local environment of the biomolecule (e.g., protein conformational changes upon substrate binding) could be reported by a change in the probe's fluorescence, owing to the sensitivity of its ICT state.

The table below outlines potential applications in biosensing after appropriate chemical modification.

Target AnalyteProbe ModificationSensing PrincipleExpected Signal
Proteins (e.g., Albumin) NHS-ester activation for amine couplingCovalent labeling; change in fluorescence upon binding in hydrophobic pocketFluorescence intensity increase and/or blue shift
Enzyme Activity Incorporated into a peptide substrateFRET (as an acceptor or donor) or environmental sensitivityFluorescence turn-on/off or wavelength shift upon cleavage
DNA/RNA Conjugation to oligonucleotidesLabel for hybridization studiesChange in fluorescence upon duplex formation

These applications leverage the core design principles of the molecule, where its sensitive ICT-based fluorescence acts as a reporter for molecular-level binding events.

Supramolecular Chemistry and Self Assembly of 4 4 Dimethylamino Phenyl Ethynyl Benzoic Acid Systems

Hydrogen Bonding Networks in Ordered Assemblies

Hydrogen bonding is a primary driving force in the self-assembly of 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid. The carboxylic acid moiety is a potent hydrogen-bond donor and acceptor, capable of forming robust and directional interactions. In the solid state and in certain solvents, carboxylic acids commonly form centrosymmetric dimers through pairs of O-H⋯O hydrogen bonds. nih.gov This head-to-head dimeric motif is a recurring structural theme in the crystal engineering of benzoic acid derivatives. nih.govnih.gov For instance, studies on polymorphs of the related compound 4-(N,N-dimethylamino)benzoic acid have shown that the primary intermolecular O-H⋯O hydrogen bonds consistently generate this dimeric acid-acid motif across different crystal forms. nih.gov

Formation of Self-Assembled Monolayers (SAMs) on Substrates

The defined structure of this compound, with its carboxylic acid "head" group, makes it an ideal candidate for forming self-assembled monolayers (SAMs) on various substrates. SAMs are ordered molecular assemblies that form spontaneously on a surface, and their stability and structure are dictated by molecule-substrate and intermolecular interactions. oaepublish.com

Carboxylic acids are known to form well-ordered SAMs on metal oxide surfaces and on noble metal surfaces like silver and gold. nih.gov The molecule anchors to the substrate through the carboxylate group, with the rest of the molecule, the rigid phenyl-ethynyl-phenyl backbone, oriented away from the surface. nih.govstrath.ac.uk Studies on similar para-oligophenylenecarboxylic acids on silver-modified gold substrates have shown that the molecules adopt an upright orientation, forming highly crystalline and densely packed layers. nih.govstrath.ac.uk

The final structure of the SAM is a result of the balance between the anchoring of the carboxylate headgroup, van der Waals interactions between the aromatic backbones of adjacent molecules, and potential hydrogen bonding at the monolayer-air interface if a second functional group is present. oaepublish.comnih.gov The rigid nature of the this compound backbone would promote strong π-π stacking interactions, further stabilizing the monolayer assembly. The terminal dimethylamino group provides a chemically distinct interface, allowing for further functionalization or tuning of the surface properties. The stability of such SAMs can be enhanced through intermolecular crosslinking strategies, which can improve their robustness for various applications. oaepublish.com

Host-Guest Interactions and Molecular Recognition Phenomena

Supramolecular chemistry often involves the specific binding of a "guest" molecule into the cavity of a "host" molecule. nih.gov The rigid, elongated shape and functional end groups of this compound make it a potential guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, or pillararenes. nih.gov The formation of such host-guest complexes is driven by non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding. nih.gov

The aromatic rings of the molecule can be encapsulated within the hydrophobic cavity of a host, while the terminal carboxylic acid or dimethylamino group can interact with the host's rim, providing specificity. For instance, the binding of guest molecules into a host can restrict intramolecular rotations, which can lead to significant changes in the guest's photophysical properties, such as inducing or enhancing fluorescence. magtech.com.cn This principle is central to the development of fluorescent probes and sensors. magtech.com.cn

While direct studies on the host-guest chemistry of this compound are not detailed in the provided results, its structural analogues are known to participate in such interactions. The ability of a host to selectively bind a specific guest from a mixture is the basis of molecular recognition. The distinct electronic properties imparted by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group could be exploited for selective recognition by appropriately designed synthetic hosts. nih.gov

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Incorporating the Carboxylic Acid Moiety

The carboxylic acid group of this compound is an excellent ligand for coordinating with metal ions, making the molecule a valuable "linker" or "strut" for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netcd-bioparticles.net MOFs are crystalline materials built from metal ions or clusters connected by organic linkers, often resulting in highly porous structures. researchgate.netekb.eg

The geometry and length of the organic linker are crucial in determining the topology and properties of the resulting MOF. researchgate.net The rigid, linear structure of this compound is well-suited for creating predictable and stable frameworks. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), influencing the dimensionality and connectivity of the network. researchgate.net

The use of functionalized linkers, such as the one , is a key strategy for tuning the properties of MOFs. nih.gov The dimethylamino group, which is not involved in the framework coordination, would be exposed within the pores of the MOF. This allows for post-synthetic modification, where the amino group can be altered to introduce new functionalities. ekb.eg Furthermore, the inherent functionality of the linker can impart specific properties to the MOF, such as enhanced selectivity in gas adsorption, catalytic activity, or sensing capabilities. nih.govrsc.org The combination of a coordinating group (carboxylate) and a functional group (dimethylamino) on a rigid backbone makes this compound a highly promising building block for creating advanced functional MOFs. researchgate.net

Derivative Chemistry and Structural Modifications of 4 4 Dimethylamino Phenyl Ethynyl Benzoic Acid

Synthesis and Characterization of Substituted Analogs

The synthesis of substituted analogs of 4-((4-(dimethylamino)phenyl)ethynyl)benzoic acid predominantly relies on the palladium-catalyzed Sonogashira cross-coupling reaction. This versatile method allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a modular approach to a wide array of derivatives. mdpi.com The general synthetic strategy involves the coupling of a substituted 4-ethynyl-N,N-dimethylaniline (the donor component) with a substituted 4-iodobenzoic acid or its ester (the acceptor component), or vice versa.

The Sonogashira coupling is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in an amine base such as triethylamine (B128534), which also serves as the solvent. The reaction conditions are generally mild, allowing for the incorporation of a wide range of functional groups on either aromatic ring.

General Synthetic Scheme:

Scheme 1: General synthesis of substituted this compound analogs via Sonogashira coupling.

Characterization of these synthesized analogs is crucial to confirm their structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the positions of substituents and the successful formation of the ethynyl (B1212043) linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule, such as the C≡C triple bond, the carboxylic acid O-H and C=O stretches, and the C-N stretching of the dimethylamino group.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which is compared with the calculated values to ascertain the purity of the compound.

Through these synthetic and characterization methods, a library of analogs with systematic variations in their substitution patterns can be created for further investigation.

Impact of Peripheral Substituents on Electronic, Photophysical, and Supramolecular Characteristics

The electronic and photophysical properties of this compound and its analogs are intrinsically linked to their donor-π-acceptor architecture. The introduction of peripheral substituents on either the donor (dimethylaminophenyl) or the acceptor (benzoic acid) ring can significantly modulate these properties.

Electronic Properties:

Substituents with varying electron-donating or electron-withdrawing strengths can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or additional alkyl groups on the donor ring will raise the HOMO energy level, leading to a smaller HOMO-LUMO gap. This generally results in a red-shift (bathochromic shift) in the absorption and emission spectra.

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) on the acceptor ring will lower the LUMO energy level, also resulting in a smaller HOMO-LUMO gap and a red-shift in the spectra. Conversely, placing EWGs on the donor ring or EDGs on the acceptor ring can lead to a blue-shift (hypsochromic shift).

These effects can be systematically studied and predicted using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Photophysical Properties:

The nature and position of substituents have a profound impact on the photophysical characteristics, including absorption and emission wavelengths, quantum yields, and Stokes shifts. Molecules with strong intramolecular charge transfer (ICT) character often exhibit significant solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. frontierspecialtychemicals.com

Substituent on Acceptor Ringλabs (nm)λem (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)
-H3504500.605700
-OCH₃3554600.655750
-Cl3524550.555720
-CN3604750.456000
-NO₂3705000.306500
Note: The data in this table is illustrative and represents expected trends based on the electronic nature of the substituents. Actual values would need to be determined experimentally for specific analogs.

Supramolecular Characteristics:

The carboxylic acid moiety of these molecules is a key functional group for directing supramolecular assembly through hydrogen bonding. Typically, benzoic acid derivatives form centrosymmetric dimers via hydrogen bonds between their carboxylic acid groups. cmu.edu Peripheral substituents can influence these interactions and introduce other non-covalent forces, such as π-π stacking, halogen bonding, or dipole-dipole interactions, leading to different packing motifs in the solid state. These variations in supramolecular assembly can, in turn, affect the material's bulk properties, such as crystallinity and solid-state fluorescence.

Conjugation with Polymeric Scaffolds and Macromolecular Architectures

The carboxylic acid group of this compound serves as a convenient handle for its covalent attachment to polymeric scaffolds. This conjugation allows for the creation of functional macromolecules where the unique photophysical properties of the dye are combined with the processability and structural diversity of polymers.

Synthesis of Functional Polymers:

Several strategies can be employed to incorporate the this compound core into macromolecular architectures:

Grafting to: The pre-synthesized dye can be attached to a polymer backbone containing reactive functional groups (e.g., hydroxyl, amine, or epoxy groups) through standard coupling reactions like esterification or amidation. For example, it can be reacted with polymers like poly(vinyl alcohol) or chitosan.

Grafting from: A derivative of the dye can be modified to act as an initiator for polymerization. For instance, the carboxylic acid can be converted to an alcohol, which can then be functionalized to initiate ring-opening polymerization or atom transfer radical polymerization (ATRP).

Copolymerization: A monomeric derivative of the dye, for example, an acrylate (B77674) or styrenic version, can be copolymerized with other monomers to introduce the chromophore into the polymer chain.

These synthetic approaches lead to various macromolecular architectures, including:

Side-chain functionalized polymers: The dye is attached as a pendant group to the polymer backbone.

Block copolymers: The dye can be part of a block in a block copolymer structure, leading to self-assembly into nano-structured materials.

Dendrimers: The dye can be located at the core or on the periphery of a dendritic structure.

The resulting functional polymers can exhibit interesting properties, such as stimuli-responsiveness, where the photophysical properties of the attached dye change in response to external stimuli like pH, temperature, or the presence of specific ions.

Development of Hybrid Materials Incorporating the this compound Core

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, can exhibit synergistic properties that are not present in the individual components. The this compound core is an excellent candidate for the organic component in such materials due to its functionality and optoelectronic properties.

Metal-Organic Frameworks (MOFs):

The carboxylic acid group of this compound makes it a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs). rsc.org In a typical synthesis, the linker is reacted with metal ions or metal clusters (secondary building units, SBUs) under solvothermal conditions. The resulting MOFs are crystalline materials with high porosity and surface area.

The incorporation of this D-π-A dye as a linker can impart interesting photophysical properties to the MOF, such as fluorescence. These fluorescent MOFs have potential applications in chemical sensing, where the fluorescence can be quenched or enhanced upon the adsorption of specific guest molecules into the pores. The regular arrangement of the chromophores within the MOF structure can also lead to unique energy transfer and migration phenomena.

Dye-Sensitized Inorganic Nanoparticles:

The carboxylic acid group can act as an anchor to graft the dye molecules onto the surface of inorganic semiconductor nanoparticles, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). This is the fundamental principle behind dye-sensitized solar cells (DSSCs). In such a hybrid material, the dye absorbs light, and the excited electron is injected into the conduction band of the semiconductor nanoparticle, generating a photocurrent. The efficiency of this process is highly dependent on the electronic coupling between the dye and the nanoparticle surface.

Hybrid Polymer-Nanoparticle Composites:

The dye can be incorporated into a polymer matrix which is then blended with inorganic nanoparticles to form a composite material. For example, a polymer functionalized with this compound could be mixed with silica (B1680970) nanoparticles or quantum dots. These hybrid materials could find applications in optoelectronic devices, such as light-emitting diodes (LEDs) or optical sensors, where the polymer matrix provides processability and the combination of the dye and nanoparticles provides the desired optical and electronic properties.

Future Perspectives and Emerging Research Avenues for 4 4 Dimethylamino Phenyl Ethynyl Benzoic Acid

Integration into Advanced Multifunctional Devices

The inherent architecture of 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid, featuring an electron-donating dimethylamino group and an electron-accepting carboxylic acid group linked by a rigid, conjugated phenylethynyl bridge, makes it an exemplary candidate for a variety of advanced multifunctional devices. This "push-pull" system facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a key property for optoelectronic applications. beilstein-journals.orgnih.gov

Future research will likely focus on harnessing these properties in the following areas:

Organic Light-Emitting Diodes (OLEDs): Tolane-based D-π-A systems are known to exhibit strong fluorescence, sometimes with aggregation-induced emission (AIE) characteristics, where emission is enhanced in the solid state. nih.govresearchgate.net The subject compound could be integrated as an emissive dopant in OLEDs. The carboxylic acid group provides a reactive handle for grafting it onto polymer backbones or other host materials to prevent phase separation and aggregation-caused quenching, potentially leading to highly efficient and stable lighting and display technologies. researchgate.net

Dye-Sensitized Solar Cells (DSSCs): The structure is ideal for use as an organic sensitizer (B1316253) in DSSCs. The dimethylamino group acts as the electron donor, the ethynyl-phenyl bridge as the conjugated spacer for efficient charge separation, and the carboxylic acid as a crucial anchoring group to bind the dye to the surface of semiconductor nanoparticles like TiO₂. nih.gov Future work would involve fabricating and testing DSSC devices to optimize efficiency and long-term stability.

Nonlinear Optical (NLO) Materials: Push-pull chromophores are the cornerstone of second-order NLO materials, which have applications in telecommunications and data processing. nih.gov The significant change in dipole moment between the ground and excited states in this molecule suggests a strong NLO response. Research could involve incorporating this chromophore into polymers and poling them to create materials with high hyperpolarizability for electro-optic modulation.

Photoluminescent Liquid Crystals (PLLCs): By chemically modifying the carboxylic acid end with a long alkyl or semifluoroalkoxy chain, it is conceivable to induce liquid crystalline phases. researchgate.netmdpi.comnih.gov Such materials could exhibit tunable photoluminescence that responds to temperature changes, making them suitable for applications as thermosensors or thermometers. mdpi.com

Potential Device ApplicationKey Property ExploitedProspective Research Focus
Organic Light-Emitting Diodes (OLEDs)Solid-State Fluorescence / AIEIntegration as an emissive layer; synthesis of polymeric derivatives.
Dye-Sensitized Solar Cells (DSSCs)Intramolecular Charge Transfer (ICT) & Surface AnchoringDevice fabrication and efficiency testing; co-sensitization strategies.
Nonlinear Optical (NLO) MaterialsHigh Molecular HyperpolarizabilityIncorporation into poled polymer films; measurement of NLO coefficients.
Photoluminescent Liquid Crystals (PLLCs)Anisotropic Molecular Shape & PhotoluminescenceSynthesis of long-chain derivatives; characterization of mesophases.

Rational Design Strategies for Enhanced Performance in Specific Applications

The performance of this compound can be strategically enhanced through rational molecular design. By systematically modifying its three core components (donor, π-bridge, acceptor), its electronic and photophysical properties can be fine-tuned for specific applications.

Tuning the Donor Group: The electron-donating strength of the amine can be modulated. Replacing the dimethylamino group with stronger donors like carbazole (B46965) or phenothiazine, or more sterically hindered groups, can significantly alter the energy of the Highest Occupied Molecular Orbital (HOMO), leading to red-shifted absorption and emission, which is desirable for near-infrared (NIR) imaging or specific OLED colors. nih.gov

Modifying the Acceptor Group: The carboxylic acid is a versatile anchor but a moderate acceptor. Conversion to esters, amides, or stronger electron-withdrawing groups like cyano or benzothiadiazole can modulate the Lowest Unoccupied Molecular Orbital (LUMO) energy. researchgate.net This tuning is critical for optimizing the energy level alignment in DSSCs for efficient electron injection or for controlling the emission color in fluorescent probes.

Altering the π-Conjugated Bridge: While the phenylethynyl bridge is efficient, its properties can be altered. Introducing fluorine atoms onto the phenyl rings can enhance solid-state luminescence and induce favorable intermolecular interactions like hydrogen bonds, which can influence crystal packing and AIE effects. nih.govnih.gov Extending the π-system by adding more ethynyl (B1212043) or phenyl units would shift optical properties to longer wavelengths but may decrease solubility and processability.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), will be instrumental in predicting the outcomes of these modifications, allowing for the in silico screening of derivatives to identify promising candidates before undertaking complex syntheses. mdpi.comresearchgate.net

Design StrategyMolecular ModificationExpected Performance EnhancementTarget Application
Donor Strength ModulationReplace -N(CH₃)₂ with carbazole or diphenylamine.Red-shift in absorption/emission; increased HOMO energy.NIR Bioimaging, Red OLEDs
Acceptor Strength TuningConvert -COOH to -CN or -COOR.Lowered LUMO energy; modified emission wavelength.DSSCs, Fluorescent Sensors
π-Bridge EngineeringIntroduce fluorine atoms on the phenyl ring.Enhanced solid-state emission; improved AIE properties.Solid-State Lighting
π-System ExtensionSynthesize oligomeric or extended conjugation versions.Bathochromic shift to longer wavelengths.NLO, NIR Absorbers

Exploration of Novel Reactivity and Transformational Pathways

The molecular structure of this compound contains several reactive sites that offer avenues for novel chemical transformations, enabling the synthesis of more complex and functional molecules.

Carboxylic Acid Derivatization: The carboxyl group is a primary site for modification. Standard esterification or amidation reactions can be used to attach the chromophore to polymers, biomolecules, or surfaces. For example, conversion to an N-hydroxysuccinimide (NHS) ester would create an amine-reactive probe for labeling proteins. chemicalbook.com

Alkyne-Based "Click" Chemistry: The ethynyl bridge is a powerful functional group for modern synthetic chemistry. It can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") to form stable triazole rings. This provides a highly efficient and bioorthogonal method for linking the chromophore to other molecules, such as biological macromolecules or functional materials. researchgate.net Furthermore, it can undergo [2+2] cycloaddition-retroelectrocyclization reactions with electron-poor alkenes to generate novel, highly polarized chromophores. beilstein-journals.org

Metal-Catalyzed Cyclizations: The alkyne moiety can be a substrate for various metal catalysts (e.g., silver, gold, palladium), which can trigger complex cyclization and skeletal rearrangement reactions. acs.org This could lead to the synthesis of unique polycyclic aromatic hydrocarbons (PAHs) with novel electronic properties, starting from a simple linear precursor.

Electrophilic Aromatic Substitution: The dimethylamino-substituted phenyl ring is highly activated towards electrophilic substitution, allowing for the introduction of additional functional groups onto the donor part of the molecule, further tuning its properties.

Interdisciplinary Research with Biological Systems as Molecular Scaffolds and Research Tools

The intersection of the compound's properties with biology presents exciting interdisciplinary research avenues. Its intrinsic fluorescence and versatile chemical handles make it a promising tool for chemical biology and diagnostics.

Bioorthogonal Labeling and Imaging: The ethynyl group serves as a bioorthogonal handle. researchgate.net The molecule can be introduced into biological systems and subsequently visualized by reacting it with an azide-functionalized fluorescent reporter via click chemistry. This strategy is widely used to study biological processes; for instance, analogous ethynyl-containing nucleosides like EdU are used to label newly synthesized DNA in proliferating cells. mdpi.com

Fluorescent Probes: The sensitivity of D-π-A dyes to their local environment (solvatochromism) can be exploited to create probes that report on the polarity or viscosity of their surroundings, such as within cell membranes or protein binding pockets.

Scaffolds for Bioconjugation: The compound can serve as a rigid molecular scaffold. The carboxylic acid and alkyne ends can be functionalized orthogonally to link two different biological entities, such as a targeting ligand and a therapeutic agent, creating a targeted drug delivery system. Its use as a scaffold for synthesizing structurally diverse benzimidazole (B57391) derivatives has shown promise in developing new chemotherapeutic agents. nih.gov

Photosensitizers for Therapy: Upon irradiation, many D-π-A molecules can generate reactive oxygen species (ROS). This property could be explored for applications in photodynamic therapy (PDT), where the molecule is delivered to cancer cells and activated with light to induce cell death.

By leveraging its unique combination of photophysical properties and chemical reactivity, this compound stands as a versatile platform for future innovations at the nexus of materials science, chemistry, and biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((4-(dimethylamino)phenyl)ethynyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling between 4-iodobenzoic acid and 4-(dimethylamino)phenylacetylene. Key parameters include using a Pd/Cu catalyst system, inert atmosphere (N₂ or Ar), and polar aprotic solvents like tetrahydrofuran (THF) at 60–80°C. Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol . Optimization should focus on catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time (12–24 hrs) to maximize yield while minimizing side products like homocoupling.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%).
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ethynyl linkage (absence of iodine peaks at ~7.7 ppm for 4-iodobenzoic acid) and dimethylamino group signals (~3.0 ppm for N(CH₃)₂).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Verify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

Q. What solvents are suitable for solubility studies, and how do pH and temperature affect dissolution?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and lower in hydrocarbons (cyclohexane). For quantitative analysis:

  • Use gravimetric methods at controlled temperatures (e.g., 298 K for DMSO, 303 K for benzene).
  • Adjust pH using NaOH (to deprotonate the carboxylic acid) for aqueous solubility enhancement. Solubility in methanol increases by ~30% at pH > 6.2 due to ionization .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., protein kinase CK2) using fluorescence polarization assays. Prepare stock solutions in DMSO (≤1% v/v in final buffer) and test at 1–100 µM concentrations. Monitor IC₃₀ values via dose-response curves. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa) with 48-hour exposure .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of its electronic properties?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model the HOMO-LUMO gap, which influences optoelectronic behavior. Analyze electron density distribution to predict charge-transfer interactions in supramolecular systems (e.g., self-assembled monolayers). Compare calculated vibrational spectra (IR) with experimental data to validate accuracy .

Q. How do structural modifications (e.g., substituent position) impact its efficacy as a CK2 inhibitor?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents at the benzoic acid or dimethylamino groups. Test inhibitory activity against CK2α using radiometric assays (³³P-ATP incorporation). Molecular docking (AutoDock Vina) can predict binding modes, highlighting interactions like hydrogen bonds between the carboxylic acid and Lys68/Cys181 residues .

Q. What contradictions exist in solubility data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in solubility values (e.g., cyclohexane vs. benzene) may arise from inconsistent temperature control or impurity levels. Replicate experiments using standardized protocols:

  • Saturate solvents for 24 hrs under agitation.
  • Filter through 0.22 µm membranes to remove undissolved particles.
  • Quantify via UV-Vis spectroscopy (λmax ~270 nm) with calibration curves .

Q. How can this compound be integrated into molecular electronic devices?

  • Methodological Answer : Functionalize gold nanoparticles via thiol-terminated linkers to create self-assembled monolayers (SAMs). Use scanning tunneling microscopy (STM) to measure conductance at single-molecule levels. Optimize SAM density by adjusting immersion time (12–48 hrs) and concentration (1 mM in ethanol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.